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Compound of Interest

Compound Name: 5-Acetylthiophene-2-carbaldehyde

CAS No.: 4565-29-1

Cat. No.: B1273286

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Acetylthiophene-2-carbaldehyde, a key building block in medicinal chemistry and materials

science. Designed for researchers, scientists, and drug development professionals, this

document offers a detailed analysis of the compound's nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data. Beyond a simple presentation of data, this

guide delves into the causal relationships between the molecular structure and its

spectroscopic signatures, providing field-proven insights to aid in experimental design and data

interpretation.

Introduction
5-Acetylthiophene-2-carbaldehyde (CAS No: 4565-29-1) is a bifunctional thiophene

derivative featuring both an acetyl and a formyl group.[1] This unique substitution pattern

makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds,

including chalcones and other pharmacologically active molecules. Accurate and thorough

spectroscopic characterization is paramount for verifying the identity, purity, and structure of

this compound in any research and development setting. This guide provides a detailed

examination of its expected spectroscopic properties.
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Molecular Structure and Properties:

Molecular Formula: C₇H₆O₂S[1][2]

Molecular Weight: 154.19 g/mol [1][2]

Appearance: Expected to be a solid, with a melting point around 104-105°C.[3]

Spectroscopic Data & Interpretation
The following sections provide a detailed analysis of the expected spectroscopic data for 5-
Acetylthiophene-2-carbaldehyde. The interpretation is based on the fundamental principles

of each spectroscopic technique and comparative analysis with structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic

molecules by providing information about the chemical environment of hydrogen atoms. The

predicted ¹H NMR spectrum of 5-Acetylthiophene-2-carbaldehyde in a suitable deuterated

solvent (e.g., CDCl₃) is expected to show three distinct signals corresponding to the aldehydic

proton, the two aromatic protons on the thiophene ring, and the methyl protons of the acetyl

group.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.95 Singlet 1H
Aldehyde proton (-

CHO)

~7.80 Doublet 1H
Thiophene proton (H-

3)

~7.77 Doublet 1H
Thiophene proton (H-

4)

~2.43 Singlet 3H
Acetyl protons (-

COCH₃)
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Causality Behind Assignments:

Aldehyde Proton (~9.95 ppm): The proton of the aldehyde group is highly deshielded due to

the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic

effect of the C=O bond. This results in a characteristic downfield chemical shift, typically in

the 9-10 ppm region. For comparison, the aldehyde proton of thiophene-2-carbaldehyde

appears at 9.95 ppm.[4]

Thiophene Protons (~7.80 and ~7.77 ppm): The two protons on the thiophene ring are in an

aromatic environment and are expected to appear in the aromatic region (7-8 ppm). They will

appear as doublets due to coupling with each other (J-coupling). The electron-withdrawing

nature of both the acetyl and formyl groups will deshield these protons, shifting them

downfield.

Acetyl Protons (~2.43 ppm): The three protons of the methyl group in the acetyl moiety are

adjacent to a carbonyl group, which causes a moderate deshielding effect. Their signal is

expected to be a singlet as there are no adjacent protons to couple with. This is consistent

with the chemical shift of the acetyl protons in 2-acetylthiophene.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Acetylthiophene-2-
carbaldehyde in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the range of 0-12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.
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Data Processing: Apply a Fourier transform to the acquired free induction decay (FID),

followed by phase and baseline correction. Integrate the signals and reference the spectrum

to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a

molecule. The predicted ¹³C NMR spectrum of 5-Acetylthiophene-2-carbaldehyde should

display seven distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~192.1 Acetyl Carbonyl Carbon (C=O)

~183.1 Aldehyde Carbonyl Carbon (C=O)

~145.6 Thiophene Carbon (C-5)

~144.0 Thiophene Carbon (C-2)

~136.5 Thiophene Carbon (C-3)

~135.2 Thiophene Carbon (C-4)

~22.0 Acetyl Methyl Carbon (-CH₃)

Causality Behind Assignments:

Carbonyl Carbons (~192.1 and ~183.1 ppm): The carbon atoms of the acetyl and aldehyde

carbonyl groups are significantly deshielded and appear at the downfield end of the

spectrum. The aldehyde carbonyl carbon is typically found slightly upfield compared to a

ketone carbonyl. For reference, the aldehyde carbon in thiophene-2-carbaldehyde is at 183.1

ppm, and the acetyl carbonyl in 2-acetylthiophene is around 192 ppm.[4]

Thiophene Carbons (~135-146 ppm): The four carbon atoms of the thiophene ring are

aromatic and will have chemical shifts in the aromatic region. The carbons directly attached

to the electron-withdrawing substituents (C-2 and C-5) will be more deshielded than the

other two (C-3 and C-4).
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Acetyl Methyl Carbon (~22.0 ppm): The methyl carbon of the acetyl group is in an aliphatic

region and is expected to have a chemical shift around 22 ppm, which is typical for a methyl

ketone.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher

concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

Instrument Setup: Use a 100 MHz or higher frequency NMR spectrometer.

Acquisition Parameters:

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all

carbon signals.

Set the spectral width to cover the range of 0-220 ppm.

Use a pulse angle of 45-90 degrees.

A longer relaxation delay (2-5 seconds) is recommended for quantitative analysis, though

not strictly necessary for simple identification.

Data Processing: Apply a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 5-Acetylthiophene-2-
carbaldehyde is expected to show characteristic absorption bands for the carbonyl groups, the

aromatic ring, and C-H bonds.

Predicted IR Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~3110 Medium Aromatic C-H stretch

~2825 Medium Aldehydic C-H stretch

~1683 Strong C=O stretch (Acetyl)

~1665 Strong C=O stretch (Aldehyde)

~1500-1000 Medium-Strong C=C stretch (Thiophene ring)

Causality Behind Assignments:

C=O Stretching (~1683 and ~1665 cm⁻¹): The two carbonyl groups will give rise to strong

absorption bands in the region of 1650-1700 cm⁻¹. The exact position can be influenced by

conjugation with the thiophene ring. The C=O stretch of the aldehyde in thiophene-2-

carbaldehyde is observed at 1683 cm⁻¹.[5]

Aldehydic C-H Stretch (~2825 cm⁻¹): A characteristic, and often weaker, pair of bands can

be observed for the C-H stretch of an aldehyde group around 2830-2800 cm⁻¹ and 2730-

2700 cm⁻¹.

Aromatic C-H Stretch (~3110 cm⁻¹): The stretching vibration of the C-H bonds on the

thiophene ring typically appears above 3000 cm⁻¹.

C=C Stretching (~1500-1000 cm⁻¹): The stretching vibrations of the carbon-carbon double

bonds within the thiophene ring will result in a series of absorptions in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR):

Sample Preparation: Place a small amount of the solid 5-Acetylthiophene-2-carbaldehyde
directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the

sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-Acetylthiophene-2-carbaldehyde, the electron ionization (EI) mass

spectrum is expected to show a prominent molecular ion peak and several characteristic

fragment ions.

Predicted Mass Spectrometry Data:

m/z Relative Intensity Assignment

154 High Molecular Ion [M]⁺

139 High [M - CH₃]⁺

111 Medium [M - COCH₃]⁺

43 High [CH₃CO]⁺

Causality Behind Fragmentation:

Molecular Ion (m/z 154): The peak corresponding to the intact molecule with one electron

removed will be observed at an m/z value equal to its molecular weight.[1]

[M - CH₃]⁺ (m/z 139): A common fragmentation pathway for acetyl-containing compounds is

the loss of the methyl group, leading to a stable acylium ion.

[M - COCH₃]⁺ (m/z 111): Loss of the entire acetyl group as a radical is another plausible

fragmentation.

[CH₃CO]⁺ (m/z 43): The acetyl cation is a very stable fragment and is often observed as a

prominent peak in the mass spectra of acetyl-substituted compounds.

Experimental Protocol for GC-MS:
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Sample Preparation: Prepare a dilute solution of 5-Acetylthiophene-2-carbaldehyde in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

with an electron ionization (EI) source.

GC Method:

Use a suitable capillary column (e.g., a non-polar column like DB-5).

Set an appropriate temperature program to ensure good separation and peak shape.

MS Method:

Set the ionization energy to 70 eV.

Scan a mass range that includes the expected molecular ion and fragment masses (e.g.,

m/z 40-200).

Data Analysis: Identify the peak corresponding to 5-Acetylthiophene-2-carbaldehyde in the

total ion chromatogram and analyze its corresponding mass spectrum.

Visualizing Molecular Structure and Data
Relationships
The following diagrams illustrate the molecular structure and the logical workflow for

spectroscopic analysis.

Caption: Molecular structure of 5-Acetylthiophene-2-carbaldehyde.
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Caption: Workflow for the spectroscopic analysis of 5-Acetylthiophene-2-carbaldehyde.

Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 5-
Acetylthiophene-2-carbaldehyde. It is recommended to consult the Safety Data Sheet (SDS)

before use.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust

or vapors.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.
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This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Acetylthiophene-2-carbaldehyde. By understanding the relationship between the

molecule's structure and its spectroscopic signatures, researchers can confidently identify and

characterize this important synthetic intermediate. The provided experimental protocols offer a

starting point for obtaining high-quality data, ensuring the integrity and success of subsequent

research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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